

Application Notes and Protocols for BWX 46 in Research

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Compound of Interest

Compound Name: BWX 46

Cat. No.: B070951

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Introduction

BWX 46 is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor.^{[1][2]} As a crucial tool in studying the physiological and pathological roles of the NPY system, particularly in areas such as appetite regulation, anxiety, and energy homeostasis, proper preparation and handling of **BWX 46** solutions are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of **BWX 46** in both in vitro and in vivo research settings.

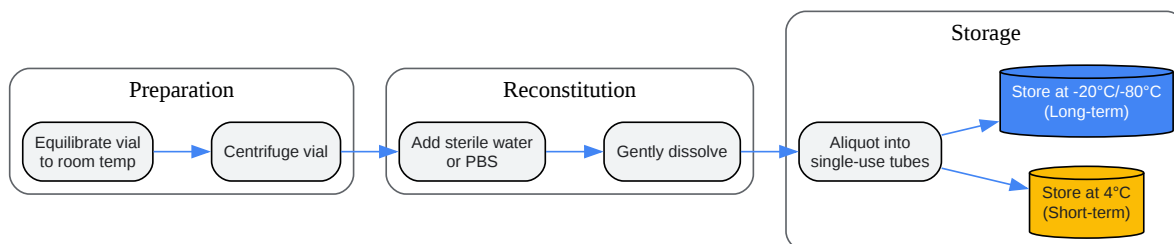
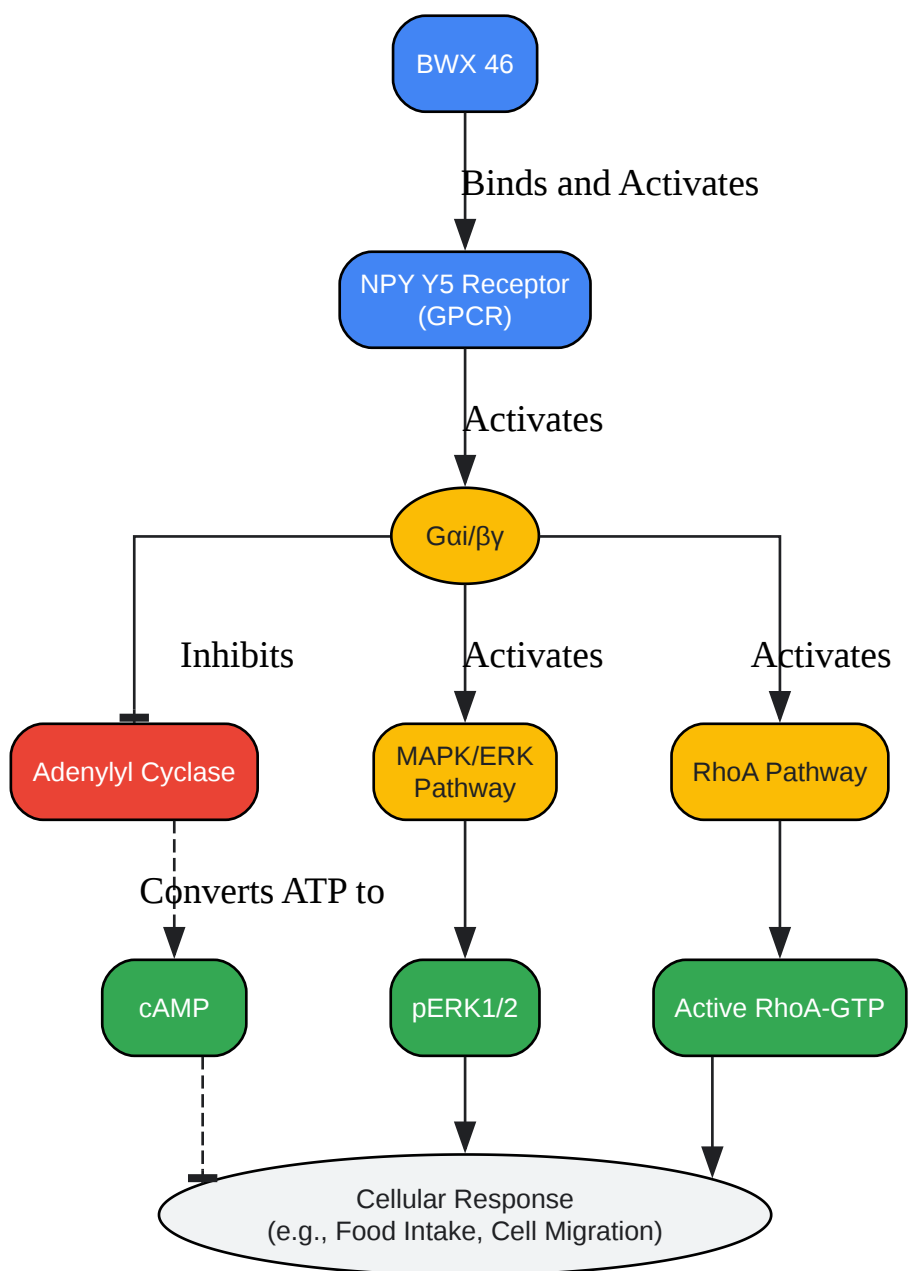
Physicochemical and Biological Properties

A summary of the key properties of **BWX 46** is provided in the table below for quick reference.

Property	Value	Reference
CAS Number	172997-92-1	[1]
Molecular Weight	2597.09 g/mol	[1][2]
Molecular Formula	C ₁₁₆ H ₁₈₆ N ₃₆ O ₂₈ S ₂	
Biological Activity	Potent and selective NPY Y5 receptor agonist	
Binding Affinity (K _i)	Y5: 0.85 nM, Y1: 42 nM, Y2: 3015 nM, Y4: 245 nM	
Solubility	Soluble up to 10 mg/mL in water	
Storage (Lyophilized)	Desiccate at -20°C	

Signaling Pathway of NPY Y5 Receptor Activation

Activation of the NPY Y5 receptor by an agonist such as **BWX 46** initiates a cascade of intracellular signaling events. The Y5 receptor is a G-protein coupled receptor (GPCR), primarily coupling to G_{ai}. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can stimulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.



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References

- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Activation of RhoA by Reactive Oxygen Species Requires a Redox-Sensitive Motif | PLOS One [journals.plos.org]
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